N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Description
N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted at the 3-position with a 4-(methylsulfanyl)phenyl group. The acetamide side chain is functionalized with a cyclopropyl moiety, which may influence its pharmacokinetic and pharmacodynamic properties.
This compound shares structural motifs with inhibitors targeting protein arginine methyltransferases (PRMTs) and formyl peptide receptors (FPRs), as evidenced by analogs in the provided literature. Its molecular formula is C₁₈H₁₇N₅O₂S₂ (MW: 399.49 g/mol), with a CAS registry number of 1310946-52-1 .
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C16H17N3O2S/c1-22-13-6-2-11(3-7-13)14-8-9-16(21)19(18-14)10-15(20)17-12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3,(H,17,20) |
InChI Key |
OWVJCLGWEXZTFO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might begin with the preparation of a substituted phenylhydrazine, which is then reacted with a suitable diketone to form the pyridazine ring. The cyclopropyl group can be introduced through a subsequent alkylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide: can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols .
Scientific Research Applications
N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biology: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism by which N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Core Pyridazinone Modifications
Key Observations :
Key Observations :
- Yields for acetamide derivatives vary significantly (10–79%), depending on substituent reactivity and purification methods. The low yield (10%) for the bromophenyl analog suggests challenges in coupling sterically hindered aryl amines.
- The target compound’s cyclopropyl group may require specialized reagents (e.g., cyclopropylamine) but could simplify purification compared to halogenated analogs .
Physicochemical and Pharmacological Properties
<sup>*</sup>logP values estimated using fragment-based methods.
Key Observations :
- The target compound’s lower molecular weight and logP compared to the azepane-sulfonamide analog suggest improved solubility and bioavailability.
Biological Activity
N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties.
Chemical Structure
The compound's structure includes a cyclopropyl group and a pyridazin moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of 289.35 g/mol.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features demonstrated potent antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae.
| Compound | Antibacterial Activity (%) | Target Strains |
|---|---|---|
| 7g | 85.76 - 97.76 | MRSA, E. coli, K. pneumoniae |
| 7a-k | Moderate (43.29 - 66.69) | A. baumannii |
These results indicate that the presence of the methylsulfanyl group enhances the antibacterial efficacy of the compound.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vivo studies. The compound exhibited significant reduction in edema in animal models.
| Time (h) | Control Edema Thickness (mm) | Compound 7a Edema Thickness (mm) | % Edema Inhibition |
|---|---|---|---|
| 1 | 2.624 ± 0.255 | 0.679 ± 0.030 | 74.1 |
| 3 | 2.232 ± 0.235 | 0.250 ± 0.021 | 88.7 |
| 6 | 1.875 ± 0.181 | 0.151 ± 0.007 | 92 |
The data suggests that the compound exhibits a dose-dependent response in reducing inflammation, comparable to established anti-inflammatory drugs like indomethacin and celecoxib.
COX Inhibition
Cyclooxygenase (COX) inhibition is critical in assessing anti-inflammatory agents. The compound's derivatives have shown selective inhibition towards COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective COX inhibitors.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Indomethacin | 0.039 | Not reported | Low |
| Compound 7a | 0.10 - 0.31 | Not reported | High |
The selectivity index indicates that compounds similar to this compound may provide effective anti-inflammatory action with reduced risk of adverse effects.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of methylsulfanyl derivatives against resistant bacterial strains, emphasizing their role as potential candidates for drug development.
- In Vivo Anti-inflammatory Studies : Research conducted on animal models demonstrated that compounds with similar structures significantly reduced inflammation markers and pain responses, suggesting their utility in treating inflammatory diseases.
- COX Inhibition Analysis : A comparative analysis showed that these compounds possess superior selectivity for COX-2 compared to traditional NSAIDs, indicating their potential for safer therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
